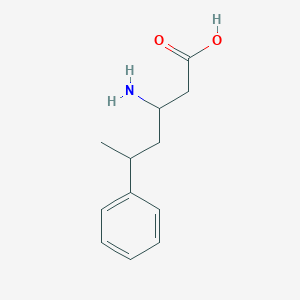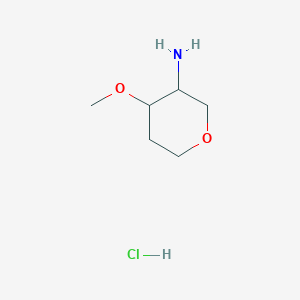![molecular formula C28H24N2O4 B12443164 2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two methoxyphenol groups attached via nitrilo(E)methylylidene linkages, making it a subject of interest in the study of molecular interactions and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) typically involves a multi-step process. One common method includes the condensation reaction between biphenyl-4,4’-dicarbaldehyde and 6-methoxy-2-aminophenol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity samples suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitrilo groups to amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine-substituted biphenyl compounds, and various substituted methoxyphenol derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) involves its ability to form stable complexes with metal ions and interact with various molecular targets. The compound’s nitrilo and methoxyphenol groups facilitate binding to enzymes and receptors, modulating their activity. Additionally, its biphenyl core provides structural rigidity, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(4-methoxyphenol)
- 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-ethoxyphenol)
- 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-hydroxyphenol)
Uniqueness
What sets 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol) apart from similar compounds is its specific combination of methoxy groups and biphenyl core, which confer unique electronic and steric properties. These features enhance its reactivity and binding capabilities, making it particularly valuable in applications requiring high specificity and stability .
Eigenschaften
Molekularformel |
C28H24N2O4 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
2-[[4-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C28H24N2O4/c1-33-25-7-3-5-21(27(25)31)17-29-23-13-9-19(10-14-23)20-11-15-24(16-12-20)30-18-22-6-4-8-26(34-2)28(22)32/h3-18,31-32H,1-2H3 |
InChI-Schlüssel |
JHABQFMZYQCUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


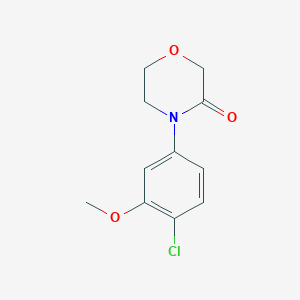
![2-(4-Fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonyl-2-pyrrolyl]-2-propenenitrile](/img/structure/B12443090.png)
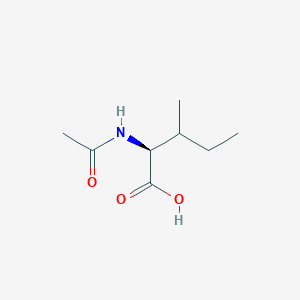
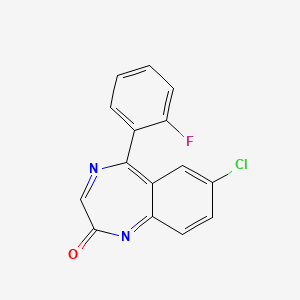
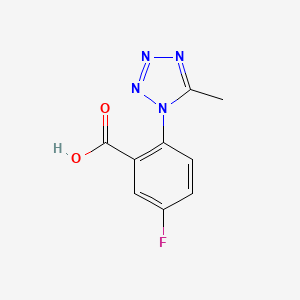
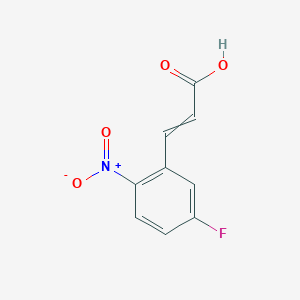

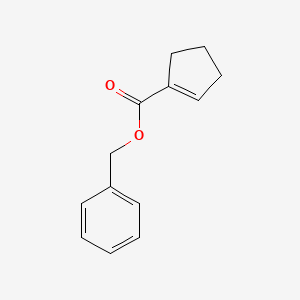
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)


![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
